2-Bromo-4-formyl-6-methoxyphenyl propanoate
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Overview
Description
2-Bromo-4-formyl-6-methoxyphenyl propanoate is an organic compound with a complex structure that includes a bromine atom, a formyl group, a methoxy group, and a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-formyl-6-methoxyphenyl propanoate typically involves multiple steps, starting from simpler aromatic compounds. One common route involves the bromination of a methoxy-substituted benzene derivative, followed by formylation and esterification reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems for precise control of reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-formyl-6-methoxyphenyl propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium cyanide (NaCN) can be used under basic conditions.
Major Products
Oxidation: 2-Bromo-4-carboxy-6-methoxyphenyl propanoate.
Reduction: 2-Hydroxy-4-formyl-6-methoxyphenyl propanoate.
Substitution: 2-Cyano-4-formyl-6-methoxyphenyl propanoate.
Scientific Research Applications
2-Bromo-4-formyl-6-methoxyphenyl propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-4-formyl-6-methoxyphenyl propanoate involves its interaction with specific molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic reactions, respectively, affecting various biochemical pathways. The methoxy group can influence the compound’s solubility and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-formylphenyl propanoate: Lacks the methoxy group, which can affect its reactivity and solubility.
4-Formyl-6-methoxyphenyl propanoate: Lacks the bromine atom, which can influence its electrophilic properties.
2-Bromo-6-methoxyphenyl propanoate: Lacks the formyl group, affecting its potential for nucleophilic reactions.
Uniqueness
2-Bromo-4-formyl-6-methoxyphenyl propanoate is unique due to the combination of its functional groups, which provide a diverse range of reactivity and potential applications. The presence of the bromine atom, formyl group, and methoxy group in a single molecule allows for versatile chemical transformations and interactions.
Properties
Molecular Formula |
C11H11BrO4 |
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Molecular Weight |
287.11 g/mol |
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) propanoate |
InChI |
InChI=1S/C11H11BrO4/c1-3-10(14)16-11-8(12)4-7(6-13)5-9(11)15-2/h4-6H,3H2,1-2H3 |
InChI Key |
WGFIXVQWRBMAHN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=C(C=C(C=C1Br)C=O)OC |
Origin of Product |
United States |
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